molecular formula C15H14N4O3S B11025248 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11025248
M. Wt: 330.4 g/mol
InChI Key: UQFYOHCHCFKDIF-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of oxazole, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling with the pyridine derivative. The final step involves the formation of the propanamide linkage under controlled conditions, often using reagents such as coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in the study of biological processes and interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1,2-oxazol-5-yl)methanamine
  • 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine

Uniqueness

Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide stands out due to its unique combination of functional groups and ring structures

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H14N4O3S/c1-21-14-8-10(22-19-14)5-6-13(20)18-15-17-12(9-23-15)11-4-2-3-7-16-11/h2-4,7-9H,5-6H2,1H3,(H,17,18,20)

InChI Key

UQFYOHCHCFKDIF-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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